molecular formula C14H20N2O2 B5394670 1-(2-Methylphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea

1-(2-Methylphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea

Cat. No.: B5394670
M. Wt: 248.32 g/mol
InChI Key: DHHJFEJPNKVFIM-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea is an organic compound that features a urea linkage, a phenyl group substituted with a methyl group, and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea typically involves the reaction of 2-methylphenyl isocyanate with 1-(tetrahydrofuran-2-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Methylphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea involves its interaction with specific molecular targets. The urea linkage allows it to form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interacting with receptors. The phenyl and tetrahydrofuran groups contribute to its overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]carbamate: Similar structure but with a carbamate linkage instead of urea.

    1-(2-Methylphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]thiourea: Contains a thiourea linkage, offering different chemical properties.

    1-(2-Methylphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]amide: Features an amide linkage, affecting its reactivity and biological activity.

Uniqueness

1-(2-Methylphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a phenyl ring and a tetrahydrofuran ring enhances its versatility in various applications .

Properties

IUPAC Name

1-(2-methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-10-6-3-4-7-12(10)16-14(17)15-11(2)13-8-5-9-18-13/h3-4,6-7,11,13H,5,8-9H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHJFEJPNKVFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC(C)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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